m-PEG9-C4-SH is a specialized compound that belongs to the class of polyethylene glycol derivatives. This compound features a methoxy polyethylene glycol (m-PEG) chain with a terminal thiol group, which is integral for various biochemical applications, particularly in the development of targeted protein degradation technologies known as PROTACs (Proteolysis Targeting Chimeras). The structure and functionality of m-PEG9-C4-SH allow it to effectively link two essential ligands, facilitating the formation of PROTAC molecules that can target specific proteins for degradation in cellular environments .
The compound is classified under the category of synthetic polymers, specifically as a polyethylene glycol derivative. Polyethylene glycol is widely recognized for its biocompatibility and versatility in biomedical applications. m-PEG9-C4-SH is sourced from chemical suppliers specializing in research-grade materials, such as ZellBio GmbH, which provides detailed specifications and applications for this compound .
The synthesis of m-PEG9-C4-SH typically involves several key steps:
The molecular formula for m-PEG9-C4-SH is C23H48O9S, indicating a complex structure with multiple functional groups. The structural representation includes:
The compound's structure can be visualized using molecular modeling software, which illustrates its three-dimensional conformation and potential interaction sites with target proteins .
m-PEG9-C4-SH participates in several chemical reactions due to its functional groups:
The mechanism of action for m-PEG9-C4-SH primarily revolves around its role as a linker in PROTAC technology:
m-PEG9-C4-SH exhibits several notable physical and chemical properties:
These properties make m-PEG9-C4-SH an attractive candidate for use in biological systems, particularly in drug formulation and delivery applications .
m-PEG9-C4-SH has diverse applications in scientific research and pharmaceuticals:
Polyethylene glycol (PEG) derivatives represent a cornerstone of modern bioconjugation strategies due to their unparalleled ability to enhance the physicochemical properties of therapeutic compounds and diagnostic agents. These amphiphilic polymers create a hydration shell around conjugated molecules, significantly reducing immunogenicity while improving solubility and extending plasma half-life—critical parameters for in vivo efficacy. The molecular architecture of m-PEG9-C4-SH exemplifies this approach, combining a methyl-capped PEG9 spacer with a terminal thiol group (SH) connected via a butyl (C4) bridge. This specific configuration balances hydrophilicity and molecular flexibility, enabling optimized protein interactions without compromising cellular permeability [5] [10]. The evolution of PEG-based linkers has progressed from simple linear chains to sophisticated heterobifunctional structures that incorporate diverse reactive handles (azides, maleimides, NHS esters) for site-specific conjugation. Within this landscape, thiol-reactive PEGs like m-PEG9-C4-SH occupy a privileged position due to the high nucleophilicity of cysteine residues in biological systems, enabling selective conjugation under physiological conditions. The C4 alkyl component provides enhanced stability compared to direct thioether linkages, reducing disulfide exchange reactions while maintaining reactivity toward maleimide and pyridyl disulfide groups [5] [7].
Table 1: Key Physicochemical Properties of PEG-Based Bioconjugation Tools
Property | m-PEG9-SH | mPEG-SH (MW 5000) | Thiol-PEG9-OH | Functional Relevance |
---|---|---|---|---|
Molecular Weight | 444.58 Da | ~5000 Da | 430.55 Da | Balance between size exclusion and permeability |
Reactive Group | Thiol (SH) | Thiol (SH) | Thiol (SH) | Site-specific conjugation |
Terminal Modifier | Methyl | Methyl | Hydroxyl | Hydrophobicity modulation |
Water Solubility | High | Moderate | High | Biocompatibility formulation flexibility |
Structural Flexibility | High | High | High | Adaptability in ternary complex formation |
The emergence of proteolysis-targeting chimeras (PROTACs) has revolutionized therapeutic approaches to "undruggable" targets, and m-PEG9-C4-SH serves as a critical molecular component in these bifunctional degraders. PROTACs operate through a catalytic mechanism—they transiently recruit E3 ubiquitin ligases (e.g., CRBN, VHL) to disease-relevant proteins, facilitating ubiquitination and subsequent proteasomal degradation. Unlike traditional inhibitors requiring occupancy of active sites, PROTACs eliminate all functional domains of target proteins, providing advantages against drug-resistant mutations and non-enzymatic pathogenic functions [4]. Within this architecture, m-PEG9-C4-SH functions as a high-performance linker that optimizes spatial positioning between the E3 ligase ligand and the target protein binder. Its extended 40.3 Å PEG9 spacer (theoretical length) enables the formation of productive ternary complexes even with sterically constrained protein pairs. The hydrophilic PEG backbone counteracts the aggregation tendencies of heterobifunctional molecules, while the terminal thiol group enables efficient conjugation to cysteine-containing warheads via stable thioether bonds. The butyl (C4) spacer between the PEG chain and thiol group provides critical conformational freedom, enhancing the entropic flexibility required for cooperative interactions between the E3 ligase and target protein—a key determinant of degradation efficiency [4] [5].
Table 2: Linker Performance Metrics in PROTAC Design
Linker Type | Degradation Efficiency (DC50) | Cooperativity (α) | Solubility Impact | Key Limitations |
---|---|---|---|---|
Alkyl Chains | Moderate (≥100 nM) | Low (1-5) | Negative | Limited length flexibility |
Piperazine-Based | High (10-100 nM) | Moderate (5-20) | Neutral | Conformational rigidity |
PEG-Based (e.g., m-PEG9-C4-SH) | Very High (<10 nM) | High (20-100) | Positive | Potential metabolic instability |
Alkyne/Azide | Variable | Variable | Variable | Synthetic complexity |
The development of thiol-reactive linkers represents a strategic evolution in PROTAC technology, addressing early challenges in synthetic efficiency and biological performance. Initial PROTAC designs (circa 2001) relied on peptide-based E3 recruiters with limited cell permeability and stability. The transition to small-molecule E3 ligands (e.g., thalidomide analogs for CRBN, VH032 for VHL) necessitated adaptable linkers capable of precise distance modulation between protein-binding domains [4]. Thiol-reactive PEG derivatives emerged as ideal candidates due to their commercial availability, structural modularity, and biocompatibility. The incorporation of discrete PEG units (e.g., PEG4, PEG8, PEG9) represented a significant advancement over polydisperse PEG mixtures, ensuring reproducible pharmacokinetics and degradation efficacy [1] [7]. m-PEG9-C4-SH exemplifies this evolution, combining a defined-length PEG9 spacer with a thiol handle optimized for maleimide chemistry—the gold standard for bioconjugation in aqueous environments. Compared to shorter-chain variants (e.g., PEG2-SH or PEG4-SH), the extended PEG9 backbone in m-PEG9-C4-SH enables degradation of structurally complex targets like kinases and transcription factors that require larger spatial separation for productive ubiquitin transfer. The terminal methyl ether capping reduces hydrogen bonding potential, thereby enhancing membrane permeability compared to hydroxyl-terminated analogs (e.g., Thiol-PEG9-OH) [5] [7]. Recent innovations have focused on hybrid linkers incorporating PEG elements with protease-cleavable sequences or stimuli-responsive groups, though thiol-reactive PEGs remain the workhorse due to their synthetic accessibility and proven in vivo performance. The development of branched thiol-reactive PEGs now enables multi-valent PROTACs capable of simultaneous engagement of multiple E3 ligases, further expanding the therapeutic scope of targeted protein degradation [4] [5].
Table 3: Evolution of Thiol-Reactive Linkers in Targeted Degradation Platforms
Generation | Time Period | Representative Linkers | Key Advancements | PROTAC Applications |
---|---|---|---|---|
First | 2001-2008 | Alkyl dithiols | Peptide-based E3 recruitment | MetAP2, AR degradation |
Second | 2008-2015 | SH-PEG4-NHS | Small-molecule E3 ligands; improved solubility | BET, AKT degradation |
Third | 2015-Present | m-PEG9-C4-SH | Discrete PEG lengths; enhanced cooperativity | Kinases, transcription factors |
Next-Gen | Emerging | Branched SH-PEG hybrids | Multivalent degradation; stimuli-responsive elements | Protein complexes, aggregates |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7